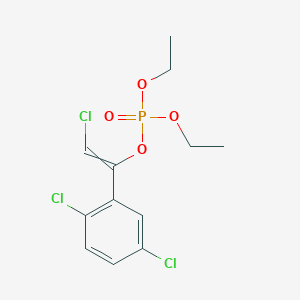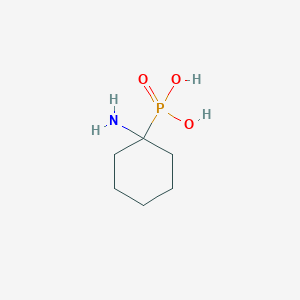
2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate
Übersicht
Beschreibung
2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate (CDP) is an organophosphorus compound used in scientific research applications. It is a colorless liquid that is slightly soluble in water and is used as a chelating agent, as a reagent in organic synthesis and as a laboratory reagent. CDP is also used in the preparation of organophosphate compounds, which are used in various industrial and agricultural applications.
Wissenschaftliche Forschungsanwendungen
Toxicity Studies
- Toxicity in Birds : A study measured the acute oral toxicity of 2-chloro-1-(2,4-dichlorophenyl)vinyl diethyl phosphate, commonly known as chlorfenvinphos, in pigeons, pheasants, and quails. The compound was found to be particularly toxic to pigeons. It also showed differential inhibition of some brain iso-esterases in pigeons but not in pheasants or quails (Bunyan, Jennings, & Jones, 1971).
Environmental Impact Studies
- Residue in Cattle Tissues : Research investigated the accumulation of residues in the body tissues of cattle sprayed with Shell Compound 4072 (a form of 2-chloro-1-(2,4-dichlorophenyl) vinyl diethyl phosphate). The study found low residues in the tissues, predominantly in the fat, which were eliminated within 28 days or less (Ivey et al., 1966).
Pharmacological and Biochemical Research
- Effects on Antioxidants in Rats : A study conducted on rats revealed that chlorfenvinphos induced stimulation of enzymatic and nonenzymatic antioxidant systems and lipid peroxidation in erythrocytes and serum (Lukaszewicz-Hussain & Moniuszko-Jakoniuk, 2003).
- Membrane Permeability in Plants : Another study focused on the response of plant cell membranes to vinyl organophosphorus insecticides, including chlorfenvinphos. It was found that chlorfenvinphos increased the leakage of cell contents from the tissues of pea, corn, and beet, indicating an alteration in membrane structure (Lee & Wilkinson, 1973).
Neurological Studies
- Cholinergic Activation in Rats : Chlorfenvinphos was shown to cause central cholinergic activation in rats, indicated by changes in electroencephalogram (EEG) and electromyogram (EMG) patterns, along with significant decreases in cholinesterase (ChE) activity in the brain and red blood cells (Osumi, Fujiwara, Oishi, & Takaori, 1975).
Agricultural Applications
- Insect Control in Cattle : Research on the use of General Chemical 4072 (similar in composition to 2-chloro-1-(2,4-dichlorophenyl) vinyl diethyl phosphate) sprayed on cattle showed rapid absorption and elimination of the insecticide or its products, with urinary excretion accounting for a significant portion of the applied doses (Chamberlian & Hopkins, 1962).
Eigenschaften
IUPAC Name |
[2-chloro-1-(2,5-dichlorophenyl)ethenyl] diethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl3O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-7-9(14)5-6-11(10)15/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZOWOUWGAIUTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC(=CCl)C1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041402 | |
| Record name | 2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate | |
CAS RN |
2701-86-2 | |
| Record name | Phosphoric acid, 2-chloro-1-(2,5-dichlorophenyl)ethenyl diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2701-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AI 3-24968 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002701862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide](/img/structure/B1595806.png)









